2-Bromo-3,3-dimethylbutanoyl chloride
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Overview
Description
Alpha-Bromo-tert-butylacetyl chloride is an organic compound with the molecular formula C6H10BrClO. It is a derivative of acyl halides and is characterized by the presence of both bromine and chlorine atoms attached to a tert-butylacetyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Bromo-tert-butylacetyl chloride can be synthesized through several methods. One common method involves the bromination of tert-butylacetyl chloride using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction typically occurs under controlled conditions to ensure the selective bromination of the alpha position.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-3,3-dimethylbutanoyl chloride may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize advanced reactor systems and optimized reaction conditions to achieve high purity and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Alpha-Bromo-tert-butylacetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base like triethylamine.
Elimination Reactions: Strong bases such as potassium tert-butoxide are typically used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an amide, while elimination reactions would produce alkenes.
Scientific Research Applications
Alpha-Bromo-tert-butylacetyl chloride has several applications in scientific research:
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3,3-dimethylbutanoyl chloride involves its reactivity as an acyl halide. The compound can react with nucleophiles to form acylated products. The presence of both bromine and chlorine atoms enhances its reactivity and allows for selective transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-Butylacetyl Chloride: Lacks the bromine atom and is less reactive in certain nucleophilic substitution reactions.
Alpha-Chloro-tert-butylacetyl Chloride: Contains a chlorine atom instead of bromine, leading to different reactivity and selectivity.
Alpha-Bromoacetyl Chloride: Similar structure but without the tert-butyl group, affecting its steric and electronic properties.
Uniqueness
Alpha-Bromo-tert-butylacetyl chloride is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. The tert-butyl group also adds steric hindrance, influencing the compound’s behavior in various chemical reactions.
Properties
Molecular Formula |
C6H10BrClO |
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Molecular Weight |
213.50 g/mol |
IUPAC Name |
2-bromo-3,3-dimethylbutanoyl chloride |
InChI |
InChI=1S/C6H10BrClO/c1-6(2,3)4(7)5(8)9/h4H,1-3H3 |
InChI Key |
DSJWOLVWBVIHRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)Cl)Br |
Origin of Product |
United States |
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